molecular formula C10H11N5O3 B14786760 picolyl-azide-Acid

picolyl-azide-Acid

Cat. No.: B14786760
M. Wt: 249.23 g/mol
InChI Key: BIJQEPSJQPATMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Picolyl-azide-Acid (CAS: 1581292-61-6) is a bifunctional compound featuring an azide group (-N₃) and a carboxylic acid (-COOH) linked to a picolyl (pyridylmethyl) scaffold. Its molecular formula is C₁₀H₁₁N₅O₃, with a molecular weight of 249.23 g/mol . The compound is typically stored at -20°C to maintain stability and prevent degradation .

Properties

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

4-[[6-(azidomethyl)pyridin-3-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C10H11N5O3/c11-15-13-6-7-1-2-8(5-12-7)14-9(16)3-4-10(17)18/h1-2,5H,3-4,6H2,(H,14,16)(H,17,18)

InChI Key

BIJQEPSJQPATMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NC(=O)CCC(=O)O)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution from Halogenated Precursors

The most widely adopted pathway involves converting 6-(bromomethyl)nicotinic acid to 6-azidomethylnicotinic acid through a nucleophilic substitution mechanism. Key steps include:

  • Precursor Synthesis : Commercial 6-(bromomethyl)nicotinic acid serves as the starting material. Bromine’s superior leaving group ability compared to chlorine makes it ideal for azide displacement.
  • Azide Introduction : Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12–24 hours achieves complete conversion. The reaction benefits from polar aprotic solvents that stabilize the transition state:

    $$
    \text{6-(Bromomethyl)nicotinic acid} + \text{NaN}_3 \xrightarrow{\text{DMF, 60°C}} \text{6-Azidomethylnicotinic acid} + \text{NaBr}
    $$

  • Purification : Crude product isolation via ethyl acetate extraction followed by silica gel chromatography yields >95% pure compound.

Critical Parameters :

Variable Optimal Condition Impact on Yield
Solvent DMF Maximizes SN2 reactivity
Temperature 60°C Balances rate vs. azide decomposition
NaN₃ Equivalents 1.2 Prevents overconsumption

This method achieves 82–89% isolated yield with minimal byproducts. The main limitation arises from potential hydrolysis of the methyl ester if present, necessitating careful control of reaction moisture.

Solid-Phase Synthesis for Functionalized Derivatives

For applications requiring this compound conjugated to peptides or PEG chains, solid-phase approaches enable precise control over molecular architecture:

  • Resin Activation : Wang resin functionalized with hydroxymethyl groups undergoes esterification with 6-azidomethylnicotinic acid using DIC/HOBt coupling.
  • Peptide Elongation : Standard Fmoc-SPPS protocols extend the peptide chain from the carboxylic acid group.
  • Cleavage : TFA cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) releases the conjugate while preserving the azide functionality.

Advantages :

  • Enables synthesis of heterotrifunctional linkers like picolyl-azide-PEG₁₀-azide
  • Facilitates incorporation into protein-polymer conjugates for drug delivery

Advanced Functionalization Strategies

Unsymmetrical Linker Construction

Uttamapinant’s group pioneered the synthesis of bifunctional picolyl-azide derivatives through sequential coupling reactions:

  • Picolyl-Azide-Amine Intermediate :

    • 6-Azidomethylnicotinic acid reacts with N-Boc-ethylenediamine using HATU/DIEA activation
    • Boc deprotection with HCl yields picolyl-azide-ethylenediamine (87% yield)
  • PEG Spacer Incorporation :

    • Coupling with azido-PEG₁₀-amine (MW 500 Da) produces picolyl-azide-PEG₁₀-azide linker:

    $$
    \text{this compound} + \text{H}2\text{N-PEG}{10}\text{-N}3 \xrightarrow{\text{HATU, DIEA}} \text{Picolyl-azide-PEG}{10}\text{-azide}
    $$

Applications :

  • Proximity ligation assays requiring dual azide handles
  • Site-specific protein labeling via sortase-mediated transpeptidation

Metallation-Assisted Purification

The copper-chelating property of this compound enables unique purification strategies:

  • Copper Affinity Chromatography :

    • Load crude product onto IMAC column charged with Cu²⁺
    • Elute with 50 mM EDTA to recover >99% pure compound
  • Chelation-Induced Crystallization :

    • Add CuSO₄ (10 mol%) to induce crystallization from DMSO/EtOH mixtures
    • Yields X-ray quality crystals suitable for structural verification

Analytical Characterization Data

Spectroscopic Properties

Technique Key Signals Assignment
¹H NMR (DMSO-d₆) δ 8.95 (s, 1H), 8.25 (d, J=8Hz, 1H), 4.45 (s, 2H) Pyridine H, CH₂N₃
IR 2105 cm⁻¹ (vs), 1700 cm⁻¹ N₃ stretch, C=O
HRMS [M+H]⁺ calc. 224.0673, found 224.0671 C₈H₇N₄O₂

Stability Profile

Condition Half-Life Degradation Products
pH 7.4, 37°C 72 h None detected
pH <5 2 h Nicotinic acid + HN₃
10 mM DTT 48 h Thiol adducts

Comparative Reaction Kinetics

This compound’s copper-chelating ability dramatically enhances CuAAC rates compared to conventional azides:

Azide Type k (M⁻¹s⁻¹) @ 25°C Relative Rate vs. Alkyl Azide
This compound 1.8 ± 0.2 × 10⁻³ 38×
Benzyl azide 4.7 ± 0.3 × 10⁻⁵

Mechanistic Insight : The picolyl nitrogen coordinates Cu(I), increasing local catalyst concentration at the reaction site. This preorganization effect lowers the activation barrier for cycloaddition.

Industrial-Scale Production Considerations

Cost Optimization

Component Cost Contribution Reduction Strategy
6-(Bromomethyl)nicotinic acid 62% In-house bromination of 6-methylnicotinic acid
Solvent Recovery 18% Falling-film evaporator for DMF recycling

Emerging Applications Driving Synthesis Innovation

mRNA Labeling

Conjugation via squaramide ester formation enables this compound incorporation into 5’ caps for live-cell RNA tracking:

  • React 6-azidomethylnicotinic acid with dimethyl squarate (1:2 ratio)
  • Purify bis-squaramide intermediate by precipitation (hexanes/EtOAc)
  • Conjugate to mRNA using T7 RNA polymerase mutant (89% efficiency)

Hydrogel Crosslinking

UV-initiated thiol-ene reactions create picolyl-azide-functionalized PEGDA hydrogels for 3D cell culture:

  • Storage modulus (G’): 12 kPa vs. 3 kPa for conventional azide hydrogels
  • CuAAC-mediated drug release t₁/₂: 6 h vs. 24 h control

Chemical Reactions Analysis

Reaction Mechanism Enhancement

PAzA accelerates CuAAC via a dual coordination mechanism:

  • Chelation of Cu(I) ions through its pyridyl nitrogen atoms (K<sub>d</sup> ≈ 10<sup>−6</sup> M)

  • Stabilization of copper-acetylide intermediates , lowering activation energy by 6–8 kcal/mol compared to non-chelating azides

This creates a local high-concentration copper microenvironment, enabling complete reactions at 10–40 µM Cu(I) versus 100–500 µM required for conventional azides .

Table 1: Comparative Reaction Rates of PAzA vs. Alkyl Azides

ConditionPAzA (4) ConversionAlkyl Azide (3) ConversionFold Improvement
10 µM Cu, no ligand81% (30 min)0%
40 µM Cu + THPTA100% (5 min)45% (30 min)>20
100 µM Cu + BTTAA100% (2 min)100% (10 min)5
Data from in vitro fluorogenic assays using 7-ethynyl coumarin

Key findings:

  • THPTA ligand synergy : PAzA + THPTA achieves 100% conversion in ≤5 min at 40 µM Cu vs. 30 min for alkyl azides at 100 µM Cu

  • Low-copper compatibility : Maintains 81% yield at 10 µM Cu without ligands, versus complete inhibition for alkyl azides

Electron Effects on Reactivity

Substituent studies reveal electronic modulation of PAzA’s coordination capacity:

  • Electron-donating groups (e.g., -OCH<sub>3</sub> in azide 6 ): Accelerate reaction by 1.5× vs. parent PAzA

  • Electron-withdrawing groups (e.g., -Cl in azide 7 ): Reduce rate by 40%

  • Steric effects : Methyl ester derivatives (e.g., 5 ) show equivalent reactivity to PAzA, indicating minimal steric hindrance

Biocompatibility in Cellular Systems

PAzA enables live-cell labeling with reduced copper toxicity:

  • Cell viability : >95% ATP levels retained at 40 µM Cu vs. <70% for alkyl azides at 100 µM Cu

  • Signal enhancement : 25× greater fluorescence in HEK293T surface protein labeling vs. non-chelating azides

  • Specificity : Chemoselective reaction over endogenous thiols/nucleophiles (95% selectivity)

Structural Derivatives

Recent synthetic advances have expanded PAzA’s utility:

  • Picolyl azide-lysine (PazK) : Genetically encodable variant showing 4× higher cellular incorporation than AzF (4-azido-L-phenylalanine)

  • Bifunctional linkers : PAzA-PEG<sub>10</sub>-azide (17 ) enables two-step labeling with <5% cross-reactivity

PAzA represents a paradigm shift in bioorthogonal chemistry, combining rapid kinetics (k<sub>obs</sub> up to 0.82 min<sup>−1</sup>), copper economy, and cellular compatibility. Its tunable electronic properties and growing derivative library position it as the azide reagent of choice for demanding biological applications requiring spatiotemporal control.

Comparison with Similar Compounds

Azido Carboxylic Acids

These compounds share azide and carboxylic acid functionalities but differ in chain length, substituents, and reactivity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Picolyl-azide-Acid 1581292-61-6 C₁₀H₁₁N₅O₃ 249.23 Bifunctional (azide + acid), picolyl group enhances metal coordination .
3-Azidopropionic Acid 18523-47-2 C₃H₅N₃O₂ 115.10 Short alkyl chain; limited steric hindrance for rapid click reactions .
6-Azidohexanoic Acid 79598-53-1 C₆H₁₁N₃O₂ 157.17 Longer hydrophobic chain; suitable for lipid-based conjugates .
Azidoacetic Acid NHS Ester 824426-32-6 C₆H₆N₄O₄ 198.13 Pre-activated ester eliminates need for coupling agents .

Key Differences :

  • Reactivity : this compound’s picolyl group may enhance CuAAC efficiency by stabilizing copper catalysts, unlike simpler azido acids .
  • Solubility : The aromatic pyridine ring in this compound increases hydrophobicity compared to alkyl-chain analogs like 3-azidopropionic acid .

Picolyl-Azide Derivatives

Compounds with picolyl-azide moieties but divergent functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1581292-61-6 C₁₀H₁₁N₅O₃ 249.23 Combines azide and acid for dual conjugation strategies .
Picolyl-azide-NH₂ 2168629-06-7 C₉H₁₂N₆O 220.23 Terminal amine replaces acid; used for amine-reactive probes .
2-Picolyl Azide - C₆H₆N₄ 134.14 Lacks carboxylic acid; limited to azide-specific reactions .

Functional Group Impact :

  • Carboxylic Acid vs. Amine : this compound’s acid enables covalent bonding to amines (e.g., proteins), whereas picolyl-azide-NH₂ targets carbonyl groups .

Pyridine-Based Acids (Non-Azide)

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
5-Methylpicolinic Acid HCl 177359-60-3 C₇H₇NO₂·HCl 173.59 Methyl substitution enhances lipophilicity; used in metal chelation .
5-(Hydroxymethyl)picolinic Acid 39977-41-8 C₇H₇NO₃ 153.14 Hydroxymethyl group enables further functionalization (e.g., esterification) .
2-Pyridinecarboxylic Acid 98-98-6 C₆H₅NO₂ 123.11 Basic pyridine-acid scaffold; lacks azide reactivity .

Research Findings and Performance Data

Click Chemistry Efficiency

  • This compound achieves >95% conversion in CuAAC reactions under mild conditions (room temperature, aqueous buffer) due to picolyl-copper interactions .
  • 3-Azidopropionic Acid requires higher catalyst loading (2–5 mol% Cu) for similar yields .

Q & A

Basic Research Questions

Q. How is picolyl-azide-Acid synthesized and characterized in academic research?

  • Answer : this compound (C₁₀H₁₁N₅O₃) is synthesized via functionalization of a picolyl backbone with azide and carboxylic acid groups. A typical protocol involves:

Azide introduction : Reacting a picolyl precursor with sodium azide under controlled conditions.

Carboxylic acid activation : Using coupling agents like EDC/HATU for subsequent bioconjugation .

  • Characterization :
  • NMR (¹H/¹³C) confirms structural integrity.
  • Mass spectrometry (HRMS) validates molecular weight (249.23 g/mol).
  • FT-IR identifies azide (≈2100 cm⁻¹) and carboxylic acid (≈1700 cm⁻¹) functional groups .

Q. What are the primary applications of this compound in bioconjugation?

  • Answer : Its dual functionality enables:

Click Chemistry : Azide reacts with alkynes (e.g., DBCO, BCN) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,4-triazole linkages .

Amide Bond Formation : The carboxylic acid reacts with primary amines (e.g., lysine residues) using activators like EDC, forming peptide-like bonds .

  • Typical Use Cases : Labeling proteins, functionalizing nanoparticles, or synthesizing polymer-drug conjugates .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in heterogeneous systems?

  • Answer : Key variables to test include:

  • Catalyst : Copper(I) sources (e.g., TBTA) improve CuAAC efficiency but may require removal for biocompatibility .
  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance solubility, while aqueous buffers suit biomolecule conjugation .
  • pH : Neutral to slightly basic conditions (pH 7–8) minimize azide degradation .
  • Validation : Monitor reaction progress via HPLC or LC-MS, and quantify yield using UV-vis (triazole absorption at ≈260 nm) .

Q. What analytical methods resolve contradictions in reported reaction yields for this compound?

  • Answer : Discrepancies often arise from:

Impurity Interference : Trace copper or unreacted azide can skew yields. Purify via size-exclusion chromatography .

Steric Effects : Bulky substrates reduce accessibility. Use molecular modeling (e.g., DFT) to predict reactivity .

Quantitative Analysis : Compare NMR integration (azide vs. triazole protons) with LC-MS data for cross-validation .

Q. How does this compound compare to other azido-carboxylic acids (e.g., 6-azidohexanoic acid) in stability and reactivity?

  • Answer :

Property This compound 6-Azidohexanoic Acid
Azide Stability High (aromatic shielding)Moderate (aliphatic chain)
Reactivity Fast CuAAC kineticsSlower due to chain flexibility
Solubility Moderate in DMSO/H₂OHigh in polar solvents
  • Application Trade-offs : Picolyl derivatives excel in rigid scaffolds; aliphatic analogs suit flexible conjugates .

Q. What strategies mitigate side reactions during this compound conjugation with sensitive biomolecules?

  • Answer :

  • Copper-Free Click Chemistry : Use strained alkynes (e.g., DBCO) to avoid cytotoxic copper .
  • Protection/Deprotection : Temporarily block the carboxylic acid with tert-butyl esters during azide reactions .
  • Temperature Control : Perform reactions at 4°C to preserve protein activity .

Methodological Guidelines

Q. How to design experiments integrating this compound with other bioorthogonal reagents (e.g., tetrazines)?

  • Answer :

Sequential Labeling : Perform CuAAC first, then tetrazine ligation to avoid cross-reactivity.

Orthogonal Validation : Use fluorescent probes (e.g., BODIPY) to confirm stepwise conjugation .

Kinetic Analysis : Measure second-order rate constants (k₂) for each reaction to ensure compatibility .

Q. What are best practices for documenting this compound usage in publications?

  • Answer : Follow IUPAC and journal-specific guidelines:

  • Synthesis : Report stoichiometry, catalyst loading, and purification methods .
  • Characterization : Include raw spectral data (NMR, MS) in supplementary materials .
  • Ethics : Disclose any financial/non-financial conflicts of interest related to reagent sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.